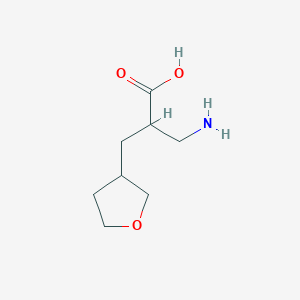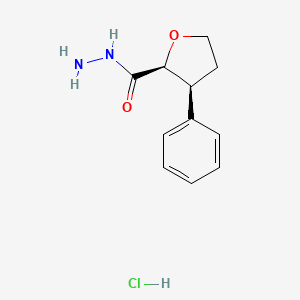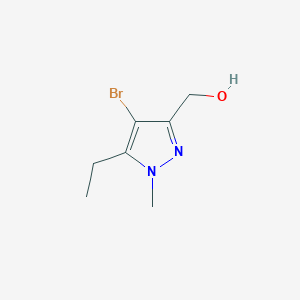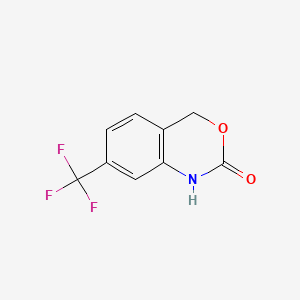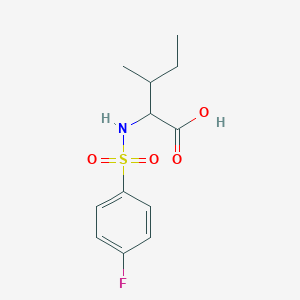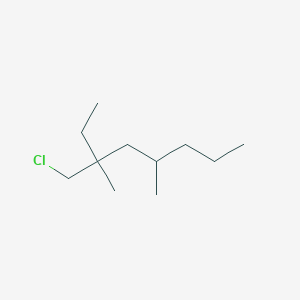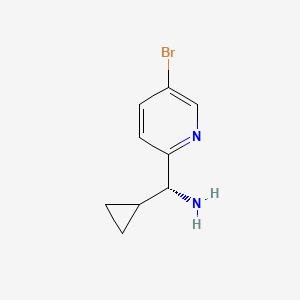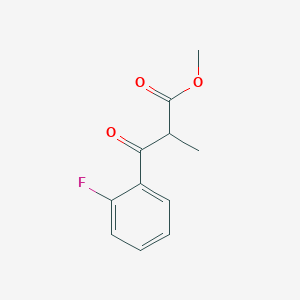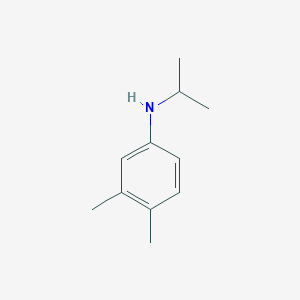
N-Isopropyl-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-3,4-dimethylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an isopropyl group, and the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3,4-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,4-dimethylaniline.
Reagent: Isopropyl halide (e.g., isopropyl bromide).
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitro compounds followed by alkylation. This process includes:
Reduction: Reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Alkylation: Alkylation of the resulting 3,4-dimethylaniline with isopropyl halides under basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-3,4-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-Isopropyl-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isopropyl-2,4-dimethylaniline: Similar structure but with different substitution pattern on the benzene ring.
N-Isopropyl-3,5-dimethylaniline: Another isomer with methyl groups at different positions.
N-Isopropyl-3,4-diethylamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N-Isopropyl-3,4-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the methyl groups at the 3 and 4 positions can affect its interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
105336-21-8 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
3,4-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3 |
InChI-Schlüssel |
OQAIEKNGRUJACL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





